
2-Ethyl-2,4-dimethylpentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-2,4-dimethylpentan-1-ol is an organic compound classified as an alcohol. It features a hydroxyl group (-OH) attached to a carbon atom within a branched aliphatic chain. The molecular formula for this compound is C9H20O, and it is known for its unique structural properties that contribute to its reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethyl-2,4-dimethylpentan-1-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where an alkyl or aryl magnesium halide (Grignard reagent) reacts with a carbonyl compound. For instance, the reaction between 2-methylpropanal and isopropyl magnesium iodide can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2,4-dimethylpentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes, depending on the reaction conditions.
Reduction: The compound can be reduced to form alkanes or other derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like hydrogen halides (HX) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alkanes.
Substitution: Alkyl halides or other substituted derivatives.
Scientific Research Applications
2-Ethyl-2,4-dimethylpentan-1-ol has diverse applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound is studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Research explores its potential therapeutic properties and its use in drug formulation.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-Ethyl-2,4-dimethylpentan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group plays a crucial role in forming hydrogen bonds and other interactions that influence the compound’s reactivity and biological activity. The pathways involved include metabolic processes where the compound is either synthesized or broken down within the organism.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethylpentan-1-ol
- 2,4-Dimethylpentan-3-ol
- 2-Methyl-2,4-pentanediol
Uniqueness
2-Ethyl-2,4-dimethylpentan-1-ol is unique due to its specific branching and the position of the hydroxyl group, which confer distinct physical and chemical properties. These structural features influence its reactivity, making it suitable for specific applications that similar compounds may not fulfill .
Properties
CAS No. |
66793-98-4 |
|---|---|
Molecular Formula |
C9H20O |
Molecular Weight |
144.25 g/mol |
IUPAC Name |
2-ethyl-2,4-dimethylpentan-1-ol |
InChI |
InChI=1S/C9H20O/c1-5-9(4,7-10)6-8(2)3/h8,10H,5-7H2,1-4H3 |
InChI Key |
JIZZVMCXCCJUHI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CC(C)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


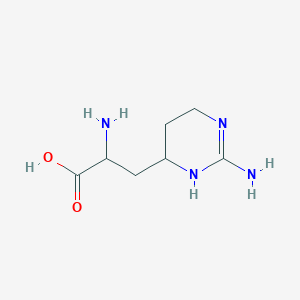

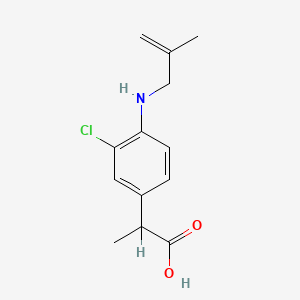
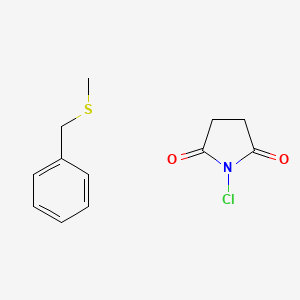
![(2S,3R)-2-[(Benzyloxy)methyl]-3-methyloxirane](/img/structure/B14468089.png)
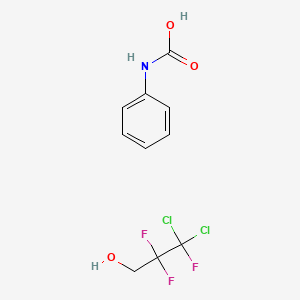
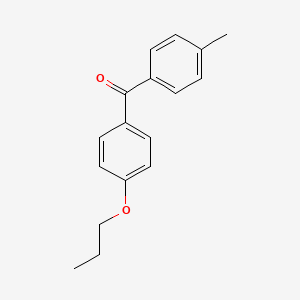
![2-[(E)-(4-Amino-7-sulfonaphthalen-1-yl)diazenyl]benzene-1,4-disulfonic acid](/img/structure/B14468110.png)
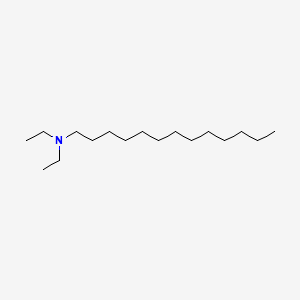
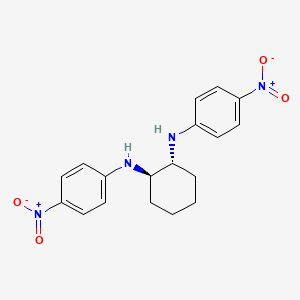
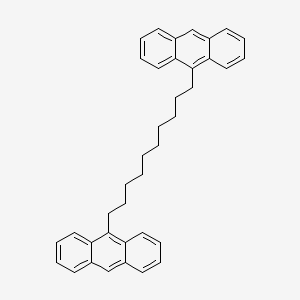
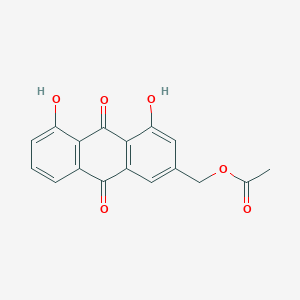
![6-Nitro-1-(trimethylsilyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14468153.png)
![Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]butanoate](/img/structure/B14468157.png)
